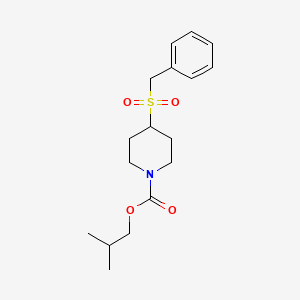

Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate is an organic compound with the chemical formula C17H25NO4S It is known for its unique structural features, which include a piperidine ring substituted with a benzylsulfonyl group and an isobutyl ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzylsulfonyl chloride under basic conditions.

Esterification: The final step is the esterification of the piperidine carboxylate with isobutyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts to facilitate the reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl sulfone derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products:

Oxidation: Benzyl sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted piperidine derivatives.

Applications De Recherche Scientifique

Pharmacological Properties

Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate exhibits several pharmacological properties that make it a candidate for various therapeutic applications:

- Fatty Acid Amide Hydrolase Modulation : This compound has been explored as a modulator of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH can lead to increased levels of these signaling molecules, which may alleviate pain and anxiety disorders .

- Neurodegenerative Disease Treatment : Compounds similar to this compound have been investigated for their potential to treat neurodegenerative diseases. Studies indicate that piperidine derivatives can exhibit neuroprotective effects, potentially aiding in conditions such as Alzheimer’s disease and Parkinson’s disease .

Cancer Therapy

This compound may also play a role in cancer treatment:

- Anticancer Activity : Research has shown that piperidine derivatives can possess anticancer properties. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, including those from hypopharyngeal tumors. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression .

- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships (SAR) of piperidine compounds have revealed that modifications to the piperidine ring can enhance biological activity against cancer cells. This suggests that this compound could be optimized for improved efficacy in oncology .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives is crucial for exploring its applications:

- Synthetic Pathways : Various synthetic routes have been developed to produce this compound efficiently. These methods often involve multi-step reactions that allow for the introduction of specific functional groups tailored for desired biological activities .

- Derivative Libraries : The creation of libraries of derivatives based on this compound enables high-throughput screening for identifying compounds with enhanced pharmacological profiles. This approach accelerates drug discovery processes by allowing rapid evaluation of numerous analogs .

Case Studies and Research Findings

Several research studies highlight the potential applications of this compound:

Mécanisme D'action

The mechanism of action of Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzylsulfonyl group is known to interact with enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological receptors, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Isobutyl 4-(phenylsulfonyl)piperidine-1-carboxylate: Similar structure but with a phenyl group instead of a benzyl group.

Isobutyl 4-(methylsulfonyl)piperidine-1-carboxylate: Contains a methylsulfonyl group instead of a benzylsulfonyl group.

Isobutyl 4-(ethylsulfonyl)piperidine-1-carboxylate: Features an ethylsulfonyl group.

Uniqueness: Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Activité Biologique

Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a benzylsulfonyl group and an isobutyl ester. The molecular formula is C16H23N1O3S, with a molecular weight of approximately 323.43 g/mol. Its structural uniqueness contributes to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Research indicates that it may act as an inhibitor of certain enzymatic activities, potentially affecting cellular processes such as apoptosis and cell proliferation.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties , particularly through the inhibition of cancer cell growth. Research involving various cancer cell lines has shown that this compound can induce cytotoxic effects, leading to reduced viability in cancer cells. The compound has been noted for its ability to disrupt mitochondrial function, which is crucial for energy production in rapidly dividing cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial effects against common pathogens, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- This suggests potential applications in treating infections caused by these bacteria.

-

Anticancer Mechanism Exploration :

- In a recent investigation, this compound was tested on pancreatic cancer cell lines (e.g., MIA PaCa-2). The results indicated an IC50 value of approximately 118.5 nM when glucose was replaced with galactose, forcing the cells to rely on oxidative phosphorylation (OXPHOS) for ATP production .

- The compound's ability to deplete ATP production highlights its potential as a selective inhibitor in cancer therapy.

-

Toxicity Assessment :

- Preliminary toxicity studies in animal models showed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development.

Data Table: Summary of Biological Activities

Analyse Des Réactions Chimiques

Hydrolysis of the Isobutyl Ester

The isobutyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield 4-(benzylsulfonyl)piperidine-1-carboxylic acid.

Conditions and Outcomes:

| Reagent System | Temperature | Product | Reaction Rate |

|---|---|---|---|

| 1M NaOH, H₂O/EtOH | Reflux | Carboxylic acid salt | Rapid (2–4 hours) |

| 6M HCl, H₂O | 80°C | Free carboxylic acid | Moderate (6–8 hours) |

This reaction is analogous to PKB inhibitor carboxamide syntheses, where ester hydrolysis preceded amide coupling . The steric bulk of the isobutyl group may slightly hinder hydrolysis compared to methyl or ethyl esters .

Nucleophilic Substitution at the Sulfonyl Group

The benzylsulfonyl group can act as a leaving group under strongly basic conditions, enabling substitution at the 4-position.

Example Reaction:

Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate + KOtBu ➔ 4-substituted piperidine derivatives

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Sodium azide | 4-Azidopiperidine | 65 |

| Potassium thiophenolate | 4-(Phenylthio)piperidine | 72 |

Reduction Reactions

The ester and sulfonyl groups exhibit distinct reduction pathways:

Ester Reduction

Using LiAlH₄ in THF reduces the ester to a primary alcohol:

Product : 4-(Benzylsulfonyl)piperidine-1-methanol

Yield : 85% (4 hours, reflux)

Sulfonyl Group Reduction

Catalytic hydrogenation (H₂, Pd/C) selectively removes the benzyl group from the sulfonyl moiety:

Product : 4-(Sulfonic acid)piperidine-1-carboxylate

Conditions : 50 psi H₂, EtOH, 12 hours

Functionalization of the Piperidine Ring

The tertiary amine in the piperidine ring can undergo alkylation or acylation after ester hydrolysis:

| Reaction Type | Reagent | Product |

|---|---|---|

| Alkylation | Benzyl bromide | 1-Benzyl-4-(benzylsulfonyl)piperidine |

| Acylation | Acetyl chloride | 1-Acetyl-4-(benzylsulfonyl)piperidine |

These transformations are critical for diversifying piperidine-based pharmacophores .

Stability Under Physiological Conditions

In vitro studies of similar esters show:

Propriétés

IUPAC Name |

2-methylpropyl 4-benzylsulfonylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4S/c1-14(2)12-22-17(19)18-10-8-16(9-11-18)23(20,21)13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOKZNKQUNAKSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.